molecular formula C13H10F3N3O2 B182148 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile CAS No. 143782-20-1

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Cat. No.: B182148
CAS No.: 143782-20-1
M. Wt: 297.23 g/mol
InChI Key: CYCKLVAQENOQPG-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzonitrile moiety, and an imidazolidinone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethylbenzonitrile moiety is then introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with enhanced bioavailability and efficacy .

Properties

IUPAC Name

4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCKLVAQENOQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143349
Record name 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143782-20-1
Record name 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143782-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanonilutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-56279
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PAG4TC385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-2-(trifluoromethyl)benzonitrile (5.67 g, 30 mmoles), 5,5-dimethyl-hydantoin (7.68 g, 60 mmoles), K2CO3 (8.28 g, 60 mmoles) in DMF (45 ml) is distributed in equal parts into three tubes to be placed in a microwave oven. Under magnetic stirring, each tube is irradiated at 140° C. for 20 minutes. The reaction masses are then combined, poured into water (200 ml) and extracted with AcOEt (2×75 ml). The organic phases are combined, washed with salt water, dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure and the residue crystallizeds from Et2O (25 ml). After recrystallization from EtOH (75 ml), the powder is filtered and dried under vacuum. The expected compound is obtained in the form of a white solid with a yield of 46% (4.1 g). Melting point: 212-213° C.
Quantity
5.67 g
Type
reactant
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7.68 g
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reactant
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8.28 g
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reactant
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45 mL
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solvent
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Quantity
200 mL
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reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

184 g of the product of Example 2 is introduced at 20°±2° C. and 66.15 g of copper cyanide and 420 ml of dimethylformamide are added under agitation the whole is heated while distilling the methylene chloride until a temperature of 130° C. is obtained in the reaction medium and then it is maintained for 5 hours under agitation at this temperature. The medium is cooled down to 20°±2° C. under agitation, maintained for 1 hour under these conditions followed by separation and washing with 3×0.3 vol of dimethylformamide. Then 700 ml of pure 22°Be ammonium hydroxide and 700 ml of demineralized water are added to the mixture agitated at 20°±2° C. Agitation is carried out for 1 hour at 20°±2° C. then the whole is cooled down to 0°±5° C., maintained for 1 hour under agitation at 0°±5° C., followed by separating and washing with 2×140 ml of pure 22°Be ammonium hydroxide at 20°±2° C. then with 4×140 ml of demineralized water then drying. Purification is carried out by adding 1105 ml of ethyl acetate then taking to reflux under agitation and then 12.3 g of acticarbon black CX is added. The reaction medium is maintained under agitation under reflux for 30 minutes, then filtered, followed by washing with 3×61 ml of boiling ethyl acetate, concentration under agitation, cooling down under agitation to 0°±2° C. and maintaining under these conditions for 2 hours. Separation, washing with 3×37 ml of ethyl acetate at 0°±2° C. and drying are carried out. In this way 103.7 g of expected product (clear beige powder) is obtained.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
66.15 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4.47 g of the product obtained in Stage 1 above, 11.2 ml of triglyme, 2.78 g of 5,5-dimethyl hydantoin and 1.34 g of cuprous oxide are introduced then the suspension is agitated and taken to 215° C. for 4 hours. Then it is returned to ambient temperature, followed by filtering, washing with 4.5 ml of triglyme and agitating without exceeding 25° C., 4.5 ml of 22°Be concentrated ammonium hydroxide, 26 ml of water and 4.5 ml of toluene. Agitation is carried out for 15 minutes at 20° C. then the reaction medium is cooled down to -10° C., agitation is carried out for 1 hour, followed by separating, washing with 2.2 ml of toluene then 4.5 ml of water and drying. In this way 1.98 g of expected product (brown crystals) is obtained. M.p.=210° C.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
1.34 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

100 g of ortho trifluoromethylaniline and 200 ml of dimethylacetamide are introduced and the reaction medium is cooled down to 0°±2° C. 88.8 g of dibromo-dimethyl hydantoin is added over 30 minutes at 0°±2° C., the temperature is maintained at 0°±2° C. and agitation is carried out at 0°±2° C . for 15 minutes. Then the temperature is allowed to rise to 20° C. and the whole is poured into 200 ml of demineralized water at 20°±2° C. Agitation is carried out for 15 minutes, 400 ml of isopropyl ether is added, the aqueous phase is decanted and the organic phase is washed with 2×100 ml of demineralized water, the aqueous phases are reextracted with 100 ml of isopropyl ether and the combined organic phases are dried, filtered and washed with 2×20 ml of isopropyl ether. Concentration is carried out a temperature of 30-40° C. and in this way 149 g of expected product (orangy-brown oil) is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
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Quantity
200 mL
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Customer
Q & A

Q1: How does Cyanonilutamide, also known as 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, interact with the androgen receptor (AR) and what are the downstream effects?

A1: Cyanonilutamide acts as a nonsteroidal anti-androgen by competitively binding to the ligand-binding domain of the androgen receptor (AR). [, , ] This binding prevents the AR from binding to its natural ligands, such as testosterone and dihydrotestosterone, thus inhibiting AR-mediated gene transcription. [, ] This inhibition disrupts the androgen signaling pathway, which is crucial for prostate cancer cell growth and survival. [, ]

Q2: Can Cyanonilutamide be used to target drugs specifically to prostate cancer cells?

A2: Researchers are exploring the use of Cyanonilutamide as a targeting moiety to deliver drugs specifically to prostate cancer cells. [, ] This strategy involves conjugating Cyanonilutamide to a cytotoxic agent via a cleavable linker. [, ] The Cyanonilutamide portion binds to the AR on prostate cancer cells, facilitating the internalization of the conjugate. [, ] Once inside the cell, the linker is cleaved, releasing the cytotoxic agent to exert its anti-cancer effect. [, ]

Q3: What are the challenges of designing effective AR-targeted drug conjugates using Cyanonilutamide?

A3: One major challenge is the limited space within the AR ligand-binding pocket, making it difficult to accommodate bulky drug conjugates. [] Additionally, the linker design is crucial; it needs to be stable enough for targeted delivery but readily cleavable once inside the cell to release the active drug. [] Researchers are actively investigating different linker designs and conjugation strategies to overcome these challenges and develop more effective AR-targeted therapies. [, ]

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